STYRALLYL ISOVALERATE
Description
Styrallyl isovalerate (C₁₅H₂₀O₂) is an ester derived from isovaleric acid (3-methylbutanoic acid) and a styrenyl alcohol derivative. These esters are characterized by their fruity, floral, or herbal aromas and are critical components in flavor formulations and natural product biosynthesis . This compound likely shares functional similarities with these compounds, such as volatility, solubility in organic solvents, and roles in aroma production.
Properties
CAS No. |
56961-73-0 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-phenylethyl 3-methylbutanoate |
InChI |
InChI=1S/C13H18O2/c1-10(2)9-13(14)15-11(3)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 |
InChI Key |
WYWVAOQKWGNZHN-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OC(C)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(=O)OC(C)C1=CC=CC=C1 |
Other CAS No. |
56961-73-0 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
STYRALLYL ISOVALERATE can be synthesized through the esterification of 3-methylbutanoic acid with 1-phenylethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the esterification process is scaled up using continuous reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a steady production rate and high yield. The reaction mixture is then neutralized, washed, and purified through distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
STYRALLYL ISOVALERATE undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3-methylbutanoic acid and 1-phenylethanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The ester can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium.
Major Products Formed
Hydrolysis: 3-methylbutanoic acid and 1-phenylethanol.
Reduction: 3-methylbutanol and 1-phenylethanol.
Oxidation: 3-methylbutanoic acid and benzoic acid.
Scientific Research Applications
STYRALLYL ISOVALERATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the fragrance and flavor industry to impart fruity scents to products such as perfumes, soaps, and food items.
Mechanism of Action
The mechanism of action of butanoic acid, 3-methyl-, 1-phenylethyl ester involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. In biological systems, it may exert antimicrobial effects by disrupting the cell membranes of microorganisms, leading to cell lysis and death.
Comparison with Similar Compounds
Ethyl Isovalerate (C₇H₁₄O₂)
Structure: Ethyl ester of isovaleric acid. Occurrence: Predominant in fruits (e.g., apples, mangoes, turnjujube) and wines, contributing to fruity and floral notes . Applications:
- Food Industry : Key aroma compound in mangoes and blackberries, enhancing tropical and berry-like flavors .
- Wine Fermentation : Sequential yeast cultures (e.g., Torulaspora delbrueckii/Saccharomyces cerevisiae) increase ethyl isovalerate concentrations, improving wine complexity .
Analytical Challenges : Overlapping ¹H NMR signals with isobutyrate and valerate complicate quantification, necessitating advanced techniques like HPLC or targeted "handle signals" for resolution .
Isoamyl Isovalerate (C₁₀H₂₀O₂)
Structure : Isoamyl (3-methylbutyl) ester of isovaleric acid.
Occurrence : Identified in the headspace of Parinari curatellifolia fruit pulp, alongside ethyl isovalerate .
Applications :
- Fragrance Industry: Imparts sweet, fruity notes in perfumes and food flavorings. Differentiation from Styrallyl Isovalerate: The isoamyl group (branched C₅) vs. styrenyl group (aromatic C₈) alters volatility and solubility, impacting applications in hydrophobic matrices.
Methyl Isovalerate (C₆H₁₂O₂)
Structure : Methyl ester of isovaleric acid.
Occurrence : Less common in natural products but synthesized for industrial use.
Applications :
- Solvent : Used in organic synthesis due to low boiling point and polarity.
- Flavoring Agent : Provides apple-like aroma in synthetic formulations.
Comparison with Functionally Similar Compounds
Valerate Esters (e.g., Ethyl Valerate, C₇H₁₄O₂)
Functional Role : Contribute to fruity and cheesy aromas in dairy and fermented products.
Analytical Overlap : Valerate esters co-elute with isovalerate derivatives in GC and NMR, requiring multi-method validation for accurate quantification .
Short-Chain Fatty Acids (e.g., Isovaleric Acid, C₅H₁₀O₂)
Biosynthesis : Produced via leucine degradation by gut microbiota, with implications for human health (e.g., elevated serum isovalerate correlates with intracerebral hemorrhage risk ).
Contrast with Esters : Free isovaleric acid has a pungent odor, whereas its esters (e.g., this compound) are more aromatic and stable, favoring commercial use .
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